molecular formula C8H12N2O2 B8671147 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol

3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol

Cat. No.: B8671147
M. Wt: 168.19 g/mol
InChI Key: YBIZAOIZDQUGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is a heterocyclic organic compound that belongs to the class of aminopyridine N-oxides. This compound is characterized by the presence of a pyridine ring substituted with an amino group and a hydroxypropyl group, along with an N-oxide functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol typically involves the reaction of 2-aminopyridine with 3-chloropropanol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the oxidation step may be carried out using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol

InChI

InChI=1S/C8H12N2O2/c11-7-3-5-9-8-4-1-2-6-10(8)12/h1-2,4,6,11-12H,3,5,7H2

InChI Key

YBIZAOIZDQUGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NCCCO)N(C=C1)O

Origin of Product

United States

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